

# BAY-8400: A Selective DNA-PK Inhibitor for Advancing Cancer Therapy

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## Compound of Interest

Compound Name: BAY-8400

Cat. No.: B15607144

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## An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

The DNA Damage Response (DDR) is a complex network of signaling pathways that cells activate to detect and repair DNA lesions, thereby maintaining genomic integrity. A key player in the DDR is the DNA-dependent protein kinase (DNA-PK), a serine/threonine protein kinase that is central to the Non-Homologous End Joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3] In many cancers, the upregulation of DNA-PK contributes to resistance to DNA-damaging therapies such as radiotherapy and certain chemotherapies.[1] Consequently, the inhibition of DNA-PK has emerged as a promising therapeutic strategy to sensitize cancer cells to these treatments.[1]

**BAY-8400** is a novel, potent, and selective small molecule inhibitor of DNA-PK that has demonstrated significant potential in preclinical studies.[1][4] Developed by Bayer, this orally active compound has been shown to synergistically enhance the efficacy of targeted alpha therapies, a form of radiotherapy.[1][4][5] This technical guide provides a comprehensive overview of **BAY-8400**, including its biochemical and cellular activities, selectivity profile, pharmacokinetic properties, and detailed methodologies for key experimental assays.

## Data Presentation

## Biochemical and Cellular Activity of BAY-8400

Parameter	Assay	Cell Line	IC50 (nM)	Reference
DNA-PK Inhibition	Biochemical (TR-FRET)	-	81	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
$\gamma$ H2AX Inhibition	Cellular	HT-144 (ATM-negative)	69	<a href="#">[1]</a> <a href="#">[4]</a>
Antiproliferative Activity	Cellular	HT-29	2540	<a href="#">[1]</a>
Antiproliferative Activity (+ Bleomycin)	Cellular	HT-29	358	<a href="#">[1]</a>

## Selectivity Profile of BAY-8400

Kinase	Biochemical IC50 (nM)	Cellular IC50 (nM)	Selectivity vs. DNA-PK (Biochemical)	Reference
DNA-PK	81	69 ( $\gamma$ H2AX)	1x	<a href="#">[1]</a> <a href="#">[6]</a>
PI3K $\beta$	117	>1000 (pAKT Ser473)	1.4x	<a href="#">[1]</a> <a href="#">[6]</a>
ATR	394	>2300 (pCHK1 Ser345)	4.9x	<a href="#">[1]</a> <a href="#">[6]</a>
mTOR	1910	-	23.6x	<a href="#">[1]</a> <a href="#">[6]</a>
ATM	19300	-	>238x	<a href="#">[1]</a> <a href="#">[6]</a>

## In Vitro and In Vivo Pharmacokinetic Properties of BAY-8400

Parameter	Species	Value	Units	Reference
Blood Clearance (IV)	Rat	2.2	L/h/kg	[1][4]
Blood Clearance (IV)	Mouse	8.1	L/h/kg	[1][4]
Volume of Distribution (IV)	Rat	1.8	L/kg	[1][4]
Volume of Distribution (IV)	Mouse	3.7	L/kg	[1][4]
Half-life (IV)	Rat	0.84	h	[1][4]
Half-life (IV)	Mouse	0.68	h	[1][4]
Oral Bioavailability	Rat	22	%	[1][4]
Oral Half-life	Rat	4	h	[1][4]
Plasma Protein Binding (fu)	Mouse	49	%	[1][4]
Aqueous Solubility (pH 6.5)	-	99	mg/L	[1][4]
Caco-2 Permeability (Papp A-B)	-	305	nm/s	[1][4]
Caco-2 Efflux Ratio	-	0.7	-	[1][4]

## In Vivo Efficacy of BAY-8400 in Combination with PSMA-TTC BAY 2315497

Treatment Group	Dosing Regimen	T/Carea	Reference
Vehicle Control	Daily oral gavage	-	<a href="#">[1]</a>
Isotype Control-TTC	Single IV injection (150 kBq/kg)	0.79	<a href="#">[1]</a>
BAY-8400 Monotherapy	Daily oral gavage (150 mg/kg)	0.76	<a href="#">[1]</a>
PSMA-TTC BAY 2315497 Monotherapy	Single IV injection (150 kBq/kg)	0.38	<a href="#">[1]</a>
BAY-8400 + PSMA-TTC BAY 2315497	Daily oral gavage (150 mg/kg) + Single IV injection (150 kBq/kg)	0.22	<a href="#">[1]</a>

## Experimental Protocols

### Biochemical DNA-PK Kinase Assay (TR-FRET)

This protocol is adapted from standard time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assays.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Recombinant human DNA-PK enzyme
- DNA-PK substrate peptide (e.g., a p53-derived peptide)
- ATP
- **BAY-8400**
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
- Europium-labeled anti-phospho-substrate antibody (Donor)
- Allophycocyanin (APC)-labeled streptavidin (Acceptor)

- 384-well low-volume microplates
- TR-FRET plate reader

Procedure:

- Prepare serial dilutions of **BAY-8400** in DMSO and then dilute in Assay Buffer.
- Add 2.5  $\mu$ L of the diluted **BAY-8400** or vehicle control (DMSO) to the wells of a 384-well plate.
- Add 2.5  $\mu$ L of DNA-PK enzyme solution to each well.
- Initiate the kinase reaction by adding 5  $\mu$ L of a solution containing the substrate peptide and ATP (at a concentration close to the  $K_m$  for ATP) to each well.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction by adding 5  $\mu$ L of a stop solution containing EDTA.
- Add 5  $\mu$ L of the detection mix containing the Europium-labeled antibody and APC-labeled streptavidin.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Measure the TR-FRET signal on a compatible plate reader (excitation at  $\sim$ 340 nm, emission at  $\sim$ 615 nm and  $\sim$ 665 nm).
- Calculate the ratio of the acceptor and donor emission signals and plot the results against the inhibitor concentration to determine the  $IC_{50}$  value using a four-parameter logistic fit.

## Cellular $\gamma$ H2AX Assay for DNA Damage

This protocol is a generalized procedure for measuring the phosphorylation of H2AX at Ser139 ( $\gamma$ H2AX), a marker of DNA double-strand breaks.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- HT-144 (ATM-negative) or other suitable cancer cell line

- **BAY-8400**

- Ionizing radiation source (e.g., X-ray irradiator) or a radiomimetic agent (e.g., bleomycin)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody
- Secondary antibody: fluorescently labeled anti-species IgG
- DAPI for nuclear counterstaining
- Fluorescence microscope or high-content imaging system

Procedure:

- Seed cells in 96-well imaging plates and allow them to adhere overnight.
- Pre-treat the cells with a serial dilution of **BAY-8400** for 1-2 hours.
- Induce DNA damage by exposing the cells to a defined dose of ionizing radiation (e.g., 2-10 Gy) or by adding a DNA-damaging agent.
- Incubate the cells for a specified time post-damage (e.g., 30-60 minutes) to allow for H2AX phosphorylation.
- Wash the cells with PBS and fix with fixation buffer for 15 minutes at room temperature.
- Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
- Wash with PBS and block with blocking buffer for 1 hour.

- Incubate with the primary anti-γH2AX antibody overnight at 4°C.
- Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
- Wash with PBS and counterstain the nuclei with DAPI.
- Acquire images using a fluorescence microscope or a high-content imaging system.
- Quantify the number and intensity of γH2AX foci per nucleus using automated image analysis software.
- Plot the γH2AX signal against the inhibitor concentration to determine the IC50 value.

## Cellular pAKT (Ser473) Western Blot for PI3K/mTOR Pathway Inhibition

This protocol describes the detection of phosphorylated AKT at Ser473, a downstream marker of PI3K and mTORC2 activity.<sup>[19][20][21][22][23]</sup>

Materials:

- MCF-7 or other suitable cancer cell line
- **BAY-8400**
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

- Primary antibodies: anti-pAKT (Ser473), anti-total AKT, and a loading control (e.g., anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Chemiluminescence imaging system

Procedure:

- Plate cells and grow to 70-80% confluency.
- Treat cells with various concentrations of **BAY-8400** for a specified duration (e.g., 2 hours).
- Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
- Scrape the cells, collect the lysate, and clarify by centrifugation.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-pAKT (Ser473) antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
- To confirm equal protein loading, the membrane can be stripped and re-probed for total AKT and a loading control like  $\beta$ -actin.



- Densitometry analysis can be performed to quantify the band intensities and determine the IC50 for pAKT inhibition.

## In Vivo LNCaP Xenograft Efficacy Study

This protocol outlines the in vivo evaluation of **BAY-8400** in combination with a targeted radionuclide therapy in a prostate cancer xenograft model.<sup>[1][24][25][26][27]</sup>

### Materials:

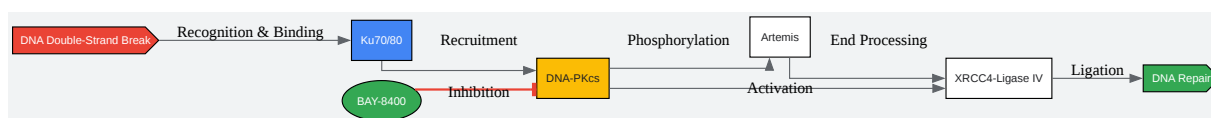
- Male immunodeficient mice (e.g., SCID or nu/nu)
- LNCaP human prostate cancer cells
- Matrigel
- **BAY-8400** formulation for oral gavage (e.g., in PEG/EtOH)
- PSMA-TTC BAY 2315497
- Vehicle and isotype controls
- Calipers for tumor measurement
- Animal housing and monitoring equipment in accordance with institutional guidelines

### Procedure:

- Subcutaneously implant LNCaP cells mixed with Matrigel into the flank of the mice.
- Monitor tumor growth regularly using calipers.
- When tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the animals into treatment groups (n=9 per group in the cited study).
- Treatment Groups:
  - Vehicle Control: Daily oral gavage.

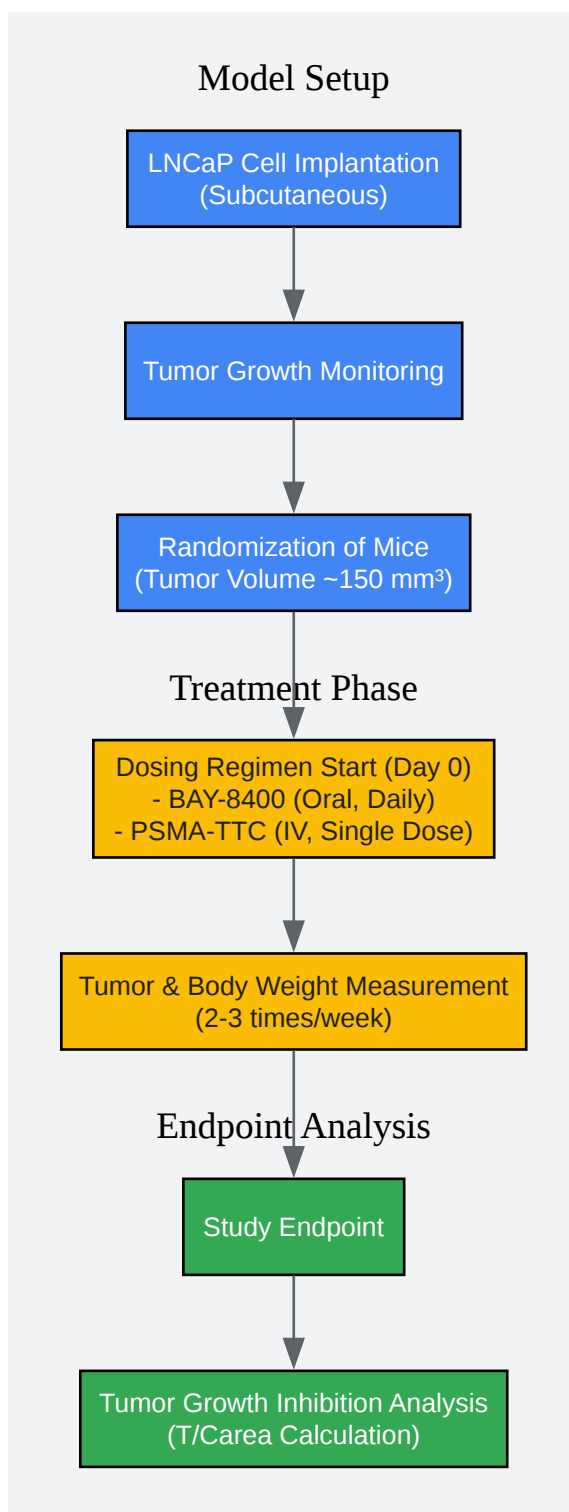
- Isotype Control-TTC: Single intravenous injection on day 0.
- **BAY-8400** Monotherapy: Daily oral gavage.
- PSMA-TTC BAY 2315497 Monotherapy: Single intravenous injection on day 0.
- Combination Therapy: Single intravenous injection of PSMA-TTC BAY 2315497 on day 0, followed by daily oral gavage of **BAY-8400**.
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the animals for any signs of toxicity.
- At the end of the study (e.g., due to tumor size limits or a predefined time point), euthanize the animals and collect tumors for pharmacodynamic analysis if required.
- Calculate the tumor growth inhibition for each treatment group, for example, by comparing the area under the tumor growth curve (T/Carea).

## Mandatory Visualizations



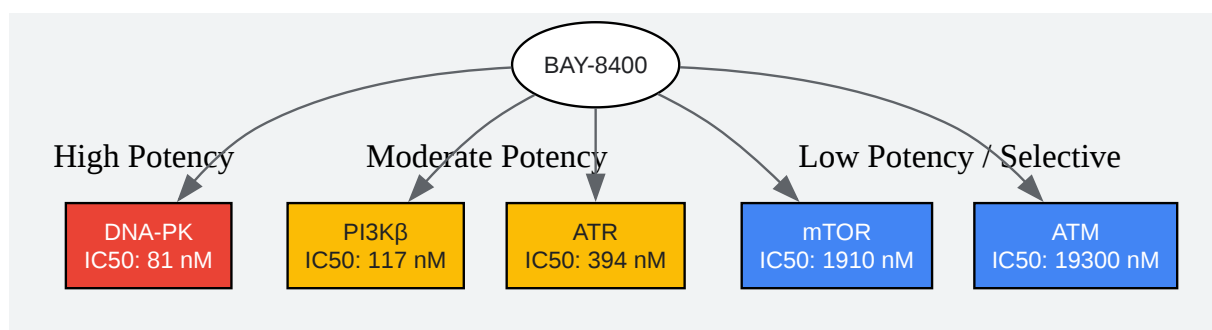
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Caption: Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of **BAY-8400**.



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Caption: Experimental workflow for the in vivo efficacy study of **BAY-8400**.



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Caption: Kinase selectivity profile of **BAY-8400**.

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